(Chloromethyl)ethylbenzene

Descripción general

Descripción

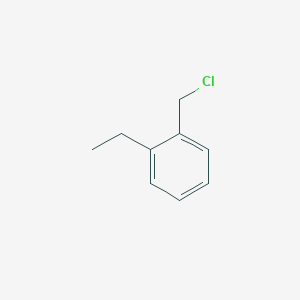

(Chloromethyl)ethylbenzene is an aromatic compound that consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and an ethyl group (-C2H5)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Chloromethyl)ethylbenzene can be synthesized through the chloromethylation of ethylbenzene. One efficient method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide (ZnI2) as a catalyst. The reaction is carried out in dichloromethane (CH2Cl2) at temperatures between 5-10°C . The chloromethylation process involves the formation of a chloromethyl cation ([ClCH2]+), which then undergoes electrophilic substitution on the aromatic ring .

Industrial Production Methods

Industrial production of this compound typically involves similar chloromethylation reactions but on a larger scale. The use of Lewis acids such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) as catalysts is common. These reactions are conducted under controlled conditions to ensure high yields and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

(Chloromethyl)ethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

Substitution: Alcohols, amines.

Oxidation: Carboxylic acids, aldehydes.

Reduction: Ethylbenzene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(Chloromethyl)ethylbenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its chloromethyl group makes it a versatile reagent in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic compounds. This property is particularly valuable in pharmaceutical chemistry, where it can be used to synthesize active pharmaceutical ingredients (APIs) and other bioactive compounds.

Synthesis of Quaternary Ammonium Compounds

The compound is also used to produce quaternary ammonium compounds, which serve as surfactants and disinfectants. These compounds are widely applied in cleaning products, water treatment formulations, and as antimicrobial agents in various industrial applications .

Industrial Applications

Production of Specialty Chemicals

this compound serves as a precursor for synthesizing specialty chemicals, including herbicides and insecticides. Its reactivity allows for the production of agrochemicals that are essential for modern agriculture .

Use in Polymer Chemistry

In polymer chemistry, this compound can be utilized to modify polymer properties or as a monomer itself. It may be involved in creating copolymers with tailored characteristics for specific applications, such as improved mechanical strength or thermal stability.

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that this compound can be effectively used to synthesize antimicrobial agents through its reaction with various amines. This application is significant in developing new disinfectants that meet stringent regulatory standards for efficacy against pathogens.

Case Study 2: Development of Cleaning Formulations

Studies have shown that formulations containing quaternary ammonium compounds derived from this compound exhibit enhanced cleaning properties and stability. These formulations are increasingly used in institutional cleaning products due to their effectiveness against a broad spectrum of microorganisms .

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its health and safety implications. The compound is flammable and poses potential risks if inhaled or ingested. Proper handling procedures must be established to mitigate exposure risks during its use in industrial settings.

Mecanismo De Acción

The mechanism of action of (Chloromethyl)ethylbenzene primarily involves electrophilic aromatic substitution reactions. The chloromethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds .

Comparación Con Compuestos Similares

Similar Compounds

(Chloromethyl)benzene: Similar structure but lacks the ethyl group.

Ethylbenzene: Lacks the chloromethyl group.

Methylbenzene (Toluene): Contains a methyl group instead of a chloromethyl group.

Uniqueness

(Chloromethyl)ethylbenzene is unique due to the presence of both chloromethyl and ethyl groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a wider range of chemical transformations compared to its simpler analogs .

Actividad Biológica

(Chloromethyl)ethylbenzene, a chlorinated aromatic compound, is a derivative of ethylbenzene. Its biological activity and potential health effects have garnered attention due to its presence in various industrial applications and environmental contexts. This article delves into the biological activity of this compound, exploring its toxicological profiles, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₁Cl

- Molecular Weight : 170.64 g/mol

- CAS Number : 524243

This compound is characterized by the presence of a chloromethyl group attached to an ethylbenzene structure, which can influence its reactivity and biological interactions.

Toxicological Profile

The biological activity of this compound has been investigated primarily through toxicological studies. Key findings include:

- Respiratory Effects : Inhalation studies indicate that exposure can lead to respiratory distress and lung damage. For instance, exposure to similar chlorinated compounds has shown effects such as tracheal hyperplasia and pneumonitis in laboratory animals .

- Neurological Effects : Animal studies have reported extreme irritability and neurological disturbances following exposure to concentrations of chloromethyl derivatives .

- Carcinogenicity : The International Agency for Research on Cancer (IARC) has classified certain chloromethyl compounds as potential human carcinogens based on animal studies showing increased incidences of lung tumors .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Metabolic Activation : The compound may undergo metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules, causing cytotoxicity and potential mutagenicity.

- Oxidative Stress : Like many aromatic compounds, this compound may induce oxidative stress, resulting in cellular damage and inflammation.

Occupational Exposure

A significant case study involved monitoring occupational exposure to BTEX compounds, including this compound, in industrial settings. Results indicated that while benzene levels were above recommended limits, concentrations of other BTEX compounds remained within acceptable thresholds . This highlights the importance of assessing exposure levels in workplaces where these compounds are prevalent.

Environmental Impact

Environmental studies have shown that this compound can be released during industrial processes, leading to contamination of air and water sources. Monitoring programs have identified its presence in municipal wastewater systems, emphasizing the need for effective environmental regulations .

Summary of Toxic Effects

| Endpoint | Observed Effects | Reference |

|---|---|---|

| Respiratory Distress | Tracheal hyperplasia | |

| Neurological Disturbances | Extreme irritability | |

| Carcinogenic Potential | Lung tumors in animal studies |

Occupational Exposure Levels

Propiedades

IUPAC Name |

1-(chloromethyl)-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRCFBNKBGBMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26968-58-1 | |

| Record name | Benzene, (chloromethyl)ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026968581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (chloromethyl)ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.